![molecular formula C14H13F3N2O2 B2810102 N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide CAS No. 2128688-98-0](/img/structure/B2810102.png)
N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide: is a synthetic organic compound characterized by the presence of a trifluoroacetyl group and a quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate compound with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the trifluoroacetyl group to a trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Trifluoromethyl-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to reduced inflammation and inhibition of cancer cell growth.
相似化合物的比较
Similar Compounds
- N-[2-(2-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-N-methyl-2-(1-piperidinyl)acetamide
- 2,5-Difluorophenyl isocyanate
Uniqueness
N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds .
属性
IUPAC Name |
N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-2-12(20)18-10-7-9-5-3-4-6-11(9)19(8-10)13(21)14(15,16)17/h2-6,10H,1,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPRBJJLWKCAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2=CC=CC=C2N(C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2810021.png)
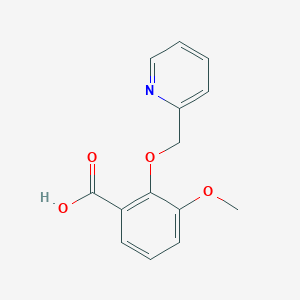
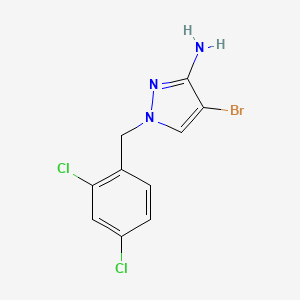
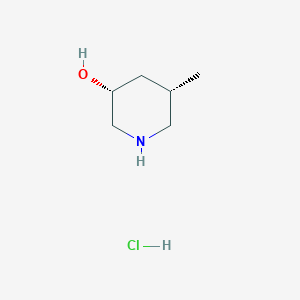
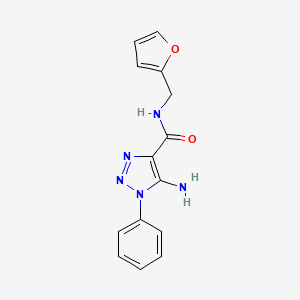
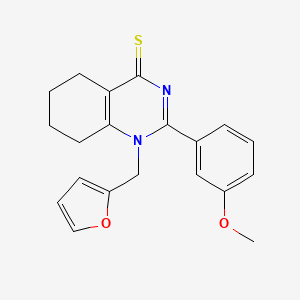
![2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2810028.png)
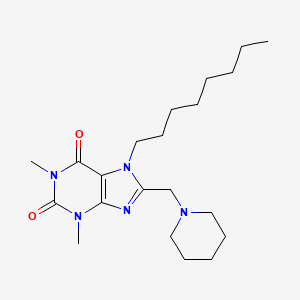
![3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2810031.png)
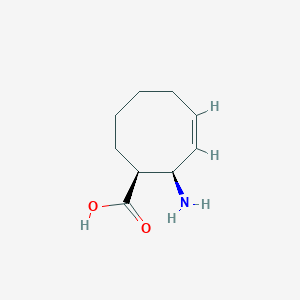
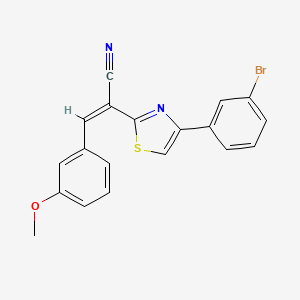
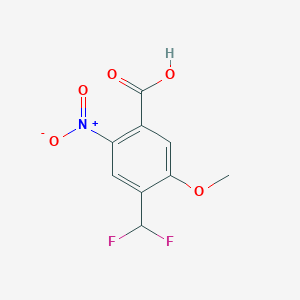
![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2810037.png)
![4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2810040.png)
